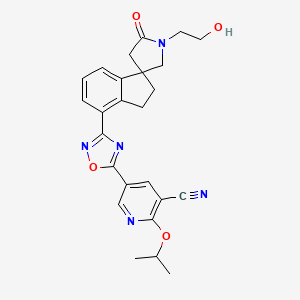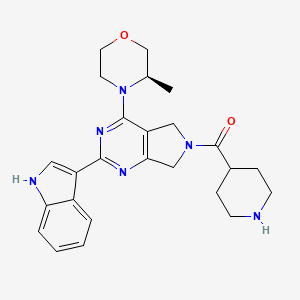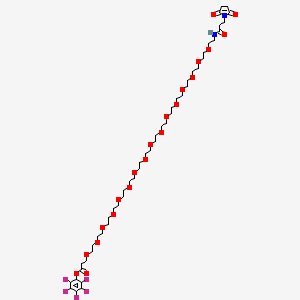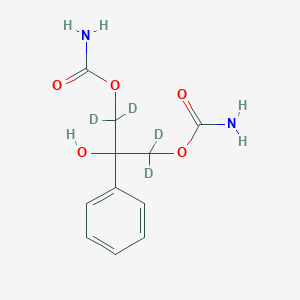
2-Hydroxy Felbamate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Felbamate-d4 is a deuterated analogue of 2-Hydroxy Felbamate, which is an impurity of Felbamate. Felbamate is an anticonvulsant drug used in the treatment of epilepsy. The molecular formula of this compound is C11H10D4N2O5, and it has a molecular weight of 258.26 g/mol .
Métodos De Preparación
The synthesis of 2-Hydroxy Felbamate-d4 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Felbamate. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Hydroxy Felbamate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major products formed from these reactions include deuterated analogues of the original compounds, which can be used in various scientific research applications. For example, oxidation of this compound can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols .
Aplicaciones Científicas De Investigación
2-Hydroxy Felbamate-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of deuterated compounds. In biology, it is used to study metabolic pathways and enzyme kinetics. In medicine, it is used in the development of new anticonvulsant drugs and in the study of drug metabolism and pharmacokinetics .
In industry, this compound is used in the production of deuterated pharmaceuticals and other deuterated compounds. Its unique properties make it valuable for various applications, including drug development, environmental monitoring, and forensic analysis .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy Felbamate-d4 is similar to that of Felbamate. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. This antagonism blocks the effects of excitatory amino acids and suppresses seizure activity. Additionally, this compound may modulate sodium channel conductance, blocking sustained repetitive firing .
Comparación Con Compuestos Similares
2-Hydroxy Felbamate-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. Similar compounds include 2-Hydroxy Felbamate, Felbamate, and other deuterated analogues of anticonvulsant drugs. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic profiles and stability .
Propiedades
Fórmula molecular |
C11H14N2O5 |
|---|---|
Peso molecular |
258.26 g/mol |
Nombre IUPAC |
(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-hydroxy-2-phenylpropyl) carbamate |
InChI |
InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 |
Clave InChI |
VTXNIAJKDLEHGX-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C([2H])(C(C1=CC=CC=C1)(C([2H])([2H])OC(=O)N)O)OC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


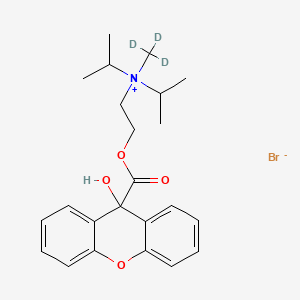
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
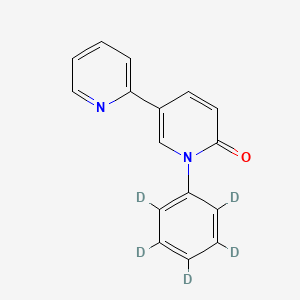


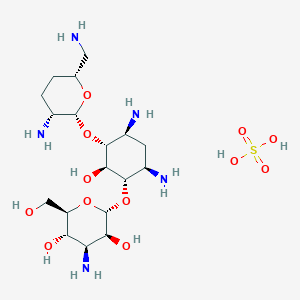

![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
